

Spectral Data Analysis of Methyl 3-bromo-4-cyanobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-bromo-4-cyanobenzoate

Cat. No.: B1602964

[Get Quote](#)

Introduction

Methyl 3-bromo-4-cyanobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an electron-withdrawing cyano group and a halogen, makes it a versatile building block for introducing complex functionalities. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, quality control, and for predicting its reactivity in complex synthetic pathways. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **methyl 3-bromo-4-cyanobenzoate**, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of **methyl 3-bromo-4-cyanobenzoate** dictates its spectral features. The aromatic ring is substituted with three distinct groups: a methyl ester, a bromine atom, and a cyano group. These substituents influence the electron distribution within the benzene ring, leading to characteristic chemical shifts in NMR, specific vibrational frequencies in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of **methyl 3-bromo-4-cyanobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **methyl 3-bromo-4-cyanobenzoate**, both ^1H and ^{13}C NMR provide critical information for structural verification.

^1H NMR Spectroscopy

The proton NMR spectrum of **methyl 3-bromo-4-cyanobenzoate** is characterized by signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the cyano and methyl ester groups, along with the bromine atom, significantly influences the chemical shifts of the aromatic protons.

Table 1: ^1H NMR Spectral Data of **Methyl 3-bromo-4-cyanobenzoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.25	d	1H	H-2
~8.05	dd	1H	H-6
~7.85	d	1H	H-5
~3.95	s	3H	$-\text{OCH}_3$

Disclaimer: Specific chemical shifts are predicted based on analogous compounds and general principles. Actual experimental values may vary slightly.

Interpretation of the ^1H NMR Spectrum:

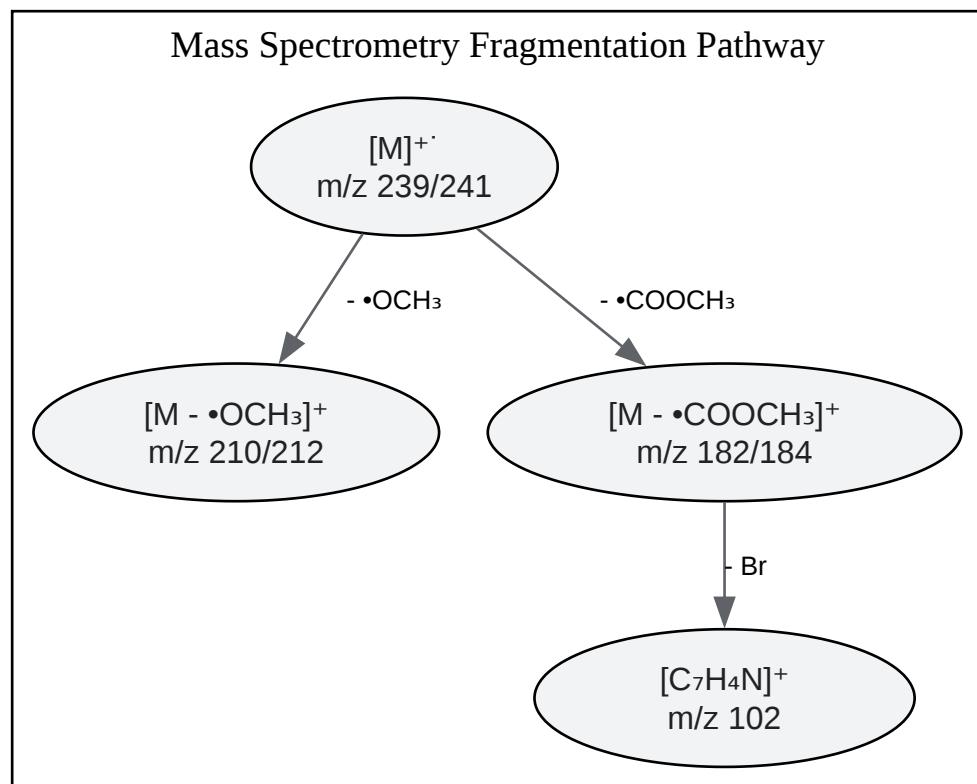
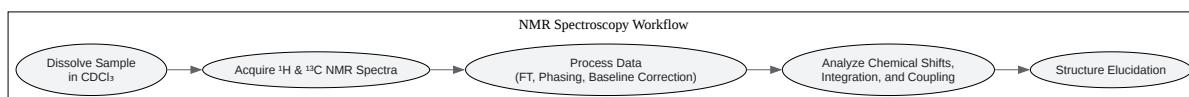
- Aromatic Region (7.0-8.5 ppm): The three protons on the benzene ring appear as distinct signals due to their unique electronic environments. The proton at the 2-position (H-2), being ortho to the electron-withdrawing ester group, is expected to be the most deshielded and appear furthest downfield as a doublet. The proton at the 6-position (H-6) is ortho to the bromine atom and meta to the ester, appearing as a doublet of doublets. The proton at the 5-position (H-5), situated between the bromine and cyano groups, will also be downfield and appear as a doublet. The exact coupling constants would provide further confirmation of these assignments.

- Aliphatic Region (0-5.0 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet around 3.95 ppm. The singlet nature of this peak is due to the absence of any adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the substitution pattern, all nine carbon atoms in **methyl 3-bromo-4-cyanobenzoate** are chemically non-equivalent and should, in principle, give rise to nine distinct signals.

Table 2: ¹³C NMR Spectral Data of **Methyl 3-bromo-4-cyanobenzoate**



Chemical Shift (δ , ppm)	Assignment
~164	C=O (ester)
~138	C-2
~135	C-6
~134	C-4
~132	C-1
~130	C-5
~118	C-3
~115	C≡N
~53	-OCH ₃

Disclaimer: Specific chemical shifts are predicted based on analogous compounds and general principles. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

- Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and appears at the lowest field, typically around 164 ppm.

- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the bromine (C-3) will be shifted upfield due to the heavy atom effect, while the carbon attached to the cyano group (C-4) will be downfield. The quaternary carbon attached to the ester group (C-1) will also be downfield. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
- Nitrile Carbon: The carbon of the cyano group ($\text{C}\equiv\text{N}$) typically appears in the range of 110-120 ppm.
- Methyl Carbon: The carbon of the methyl ester group ($-\text{OCH}_3$) is the most shielded carbon and appears at the highest field, around 53 ppm.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Data Analysis of Methyl 3-bromo-4-cyanobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602964#methyl-3-bromo-4-cyanobenzoate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com